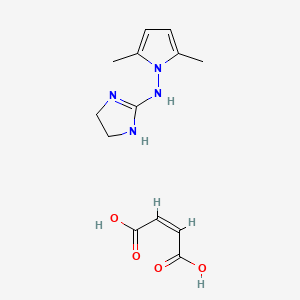

N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate

説明

L9426 is a 40V N-Channel Enhancement Mode MOSFET (Metal-Oxide-Semiconductor Field-Effect Transistor). This compound is known for its high switching speed, low gate charge, and improved dv/dt capability. It is widely used in various electronic applications due to its efficient performance and reliability .

特性

CAS番号 |

89151-79-1 |

|---|---|

分子式 |

C13H18N4O4 |

分子量 |

294.31 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

JNTDLVIGSXZBQD-BTJKTKAUSA-N |

異性体SMILES |

CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of L9426 involves the synthesis of the MOSFET structure, which includes the deposition of multiple layers of materials such as silicon, silicon dioxide, and metal contacts. The process typically involves:

Oxidation: Silicon wafers are oxidized to form a layer of silicon dioxide.

Photolithography: A photoresist is applied, and the desired pattern is transferred using ultraviolet light.

Etching: The exposed areas are etched away to create the desired structure.

Doping: Impurities are introduced to modify the electrical properties of the silicon.

Metal Deposition: Metal contacts are deposited to form the source, drain, and gate terminals.

Industrial Production Methods

In industrial settings, the production of L9426 MOSFETs involves large-scale semiconductor fabrication processes. These processes are carried out in cleanroom environments to prevent contamination and ensure high-quality production. Techniques such as chemical vapor deposition, plasma-enhanced chemical vapor deposition, and sputtering are commonly used in the production of MOSFETs .

化学反応の分析

Types of Reactions

L9426 MOSFETs undergo various chemical reactions during their fabrication and operation:

Oxidation: Formation of silicon dioxide layers.

Reduction: Removal of oxides during etching processes.

Substitution: Doping of silicon with impurities to alter its electrical properties.

Common Reagents and Conditions

Oxidation: Oxygen or steam at high temperatures.

Reduction: Hydrofluoric acid for oxide removal.

Doping: Phosphorus or boron sources for n-type or p-type doping, respectively.

Major Products Formed

Silicon Dioxide: Formed during oxidation.

Doped Silicon: Modified electrical properties due to doping.

Metal Contacts: Deposited during metal deposition processes.

科学的研究の応用

L9426 MOSFETs have a wide range of applications in scientific research and industry:

Chemistry: Used in analytical instruments and sensors.

Biology: Employed in bioelectronic devices and medical diagnostics.

Medicine: Integrated into medical imaging equipment and therapeutic devices.

Industry: Utilized in power electronics, automotive systems, and consumer electronics

作用機序

The mechanism of action of L9426 MOSFETs involves the control of electrical current flow through the semiconductor channel. When a voltage is applied to the gate terminal, it creates an electric field that modulates the conductivity of the channel, allowing or blocking the flow of current. This mechanism is crucial for switching and amplification applications in electronic circuits .

類似化合物との比較

Conclusion

L9426 MOSFETs are essential components in modern electronics, offering high efficiency and reliability. Their unique properties and wide range of applications make them valuable in various scientific and industrial fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。